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molecular formula C5H4ClNO2 B3208844 3-chloro-1H-pyrrole-2-carboxylic acid CAS No. 1053658-09-5

3-chloro-1H-pyrrole-2-carboxylic acid

Cat. No. B3208844
M. Wt: 145.54 g/mol
InChI Key: LFZYUOPMTOBASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304419B2

Procedure details

A solution of 1M LiOH (7.415 ml, 7.415 mmole) was added to methyl 3-chloro-1H-pyrrole-2-carboxylate (0.2958 g, 1.854 mmole) dissolved in methanol (4 ml). To the solution was added THF (4 ml) and the resulting mixture was heated to 60° C. for 4 h. The mixture was acidified with 1M HCl and partitioned with EtOAc. The organic phase was dried over MgSO4 and evaporated to afford the title compound (0.2331 g, 86%) as a brownish solid. 1H NMR (400 MHz, Acetone-d6): δ ppm 11.01 (br. s., 1H), 7.03 (t, 1H), 6.23 (t, 1H). MS: m/z 146.2 (M+1).
Name
Quantity
7.415 mL
Type
reactant
Reaction Step One
Quantity
0.2958 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[Cl:3][C:4]1[CH:8]=[CH:7][NH:6][C:5]=1[C:9]([O:11]C)=[O:10].C1COCC1.Cl>CO>[Cl:3][C:4]1[CH:8]=[CH:7][NH:6][C:5]=1[C:9]([OH:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
7.415 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0.2958 g
Type
reactant
Smiles
ClC1=C(NC=C1)C(=O)OC
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.2331 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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